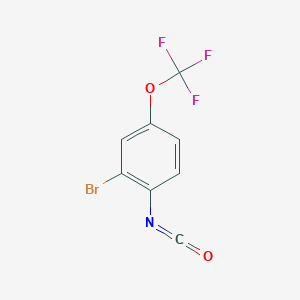
2-Bromo-4-(trifluoromethoxy)phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(trifluoromethoxy)phenylisocyanate is an organic compound with the molecular formula C8H3BrF3NO2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
准备方法
The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethoxy)aniline.
Reaction with Phosgene: The aniline derivative is reacted with phosgene (COCl2) to form the corresponding isocyanate.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
2-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitution, and water or aqueous acids for hydrolysis. Major products formed from these reactions include ureas, carbamates, and biaryl compounds .
科学研究应用
2-Bromo-4-(trifluoromethoxy)phenylisocyanate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing trifluoromethoxy groups, which are known for their pharmacological activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis:
作用机制
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. The bromine atom allows for palladium-catalyzed coupling reactions, enabling the formation of biaryl compounds . These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate group .
相似化合物的比较
Similar compounds to 2-Bromo-4-(trifluoromethoxy)phenylisocyanate include:
2-Bromo-4-(trifluoromethyl)phenylisocyanate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-Bromo-2,2,2-trifluoroacetophenone: This compound contains a trifluoromethyl group and a bromine atom but lacks the isocyanate functionality.
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar structure but does not contain the isocyanate group, limiting its reactivity in certain reactions.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethoxy group, and an isocyanate group, which provides a versatile platform for various chemical transformations and applications .
属性
IUPAC Name |
2-bromo-1-isocyanato-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKAYWXVFKSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride](/img/structure/B8089024.png)
![1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8089030.png)
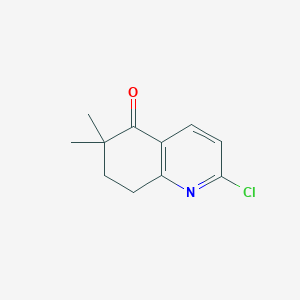
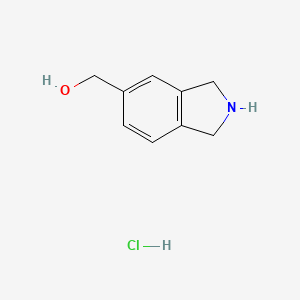
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B8089045.png)
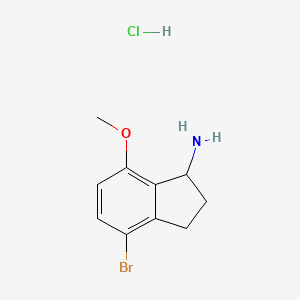
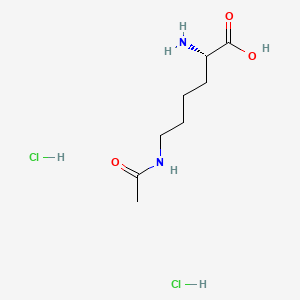
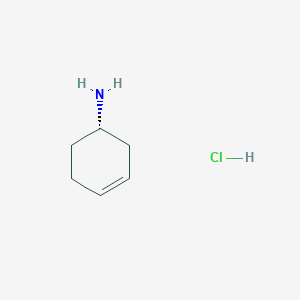
![sodium;(7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8089061.png)
![disodium;(5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8089069.png)
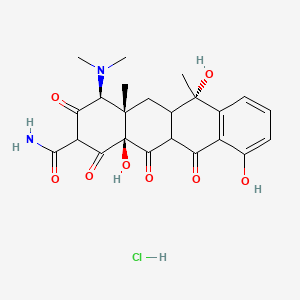
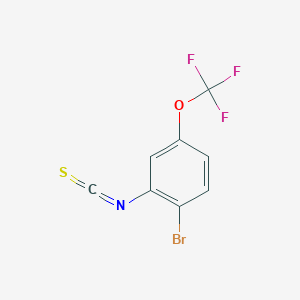

![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)
